molecular formula C9H15NS B1335492 N-(thiophen-3-ylmethyl)butan-2-amine CAS No. 892592-86-8

N-(thiophen-3-ylmethyl)butan-2-amine

Cat. No. B1335492
CAS RN: 892592-86-8
M. Wt: 169.29 g/mol
InChI Key: PGSGIQWHDMIDHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient method has been developed for direct amide bond synthesis between carboxylic acids and amines via (2- (thiophen-2-ylmethyl)phenyl)boronic acid as a highly active bench-stable catalyst . This methodology can be applied to aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids as well as primary, secondary, heterocyclic, and even functionalized amines .


Molecular Structure Analysis

The molecular structure of N-(thiophen-3-ylmethyl)butan-2-amine is C9H15NS . It shares structural similarities with other phenethylamines.

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as N-(thiophen-3-ylmethyl)butan-2-amine, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Use in Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that N-(thiophen-3-ylmethyl)butan-2-amine could potentially be used in these fields due to its thiophene backbone.

Application in Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Given its thiophene structure, N-(thiophen-3-ylmethyl)butan-2-amine could potentially be used in the development of these semiconductors.

Use in Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that N-(thiophen-3-ylmethyl)butan-2-amine could have potential applications in this area.

Application in Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, N-(thiophen-3-ylmethyl)butan-2-amine could potentially be used in the development of these devices.

Use as a Hallucinogen

N-(thiophen-3-ylmethyl)butan-2-amine, also known as TMA-3, is a synthetic phenethylamine hallucinogen. It was first synthesized in the 1970s by David E. Nichols, a chemist at Purdue University.

Role in Fungicidal Activity

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized . These compounds exhibited excellent fungicidal activities , suggesting that N-(thiophen-3-ylmethyl)butan-2-amine could potentially be used in the development of new fungicides.

properties

IUPAC Name

N-(thiophen-3-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-3-8(2)10-6-9-4-5-11-7-9/h4-5,7-8,10H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSGIQWHDMIDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406045
Record name N-(thiophen-3-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

892592-86-8
Record name N-(thiophen-3-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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